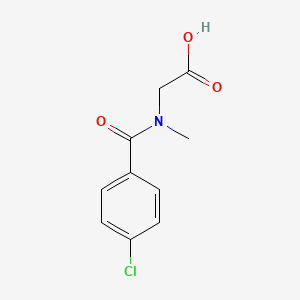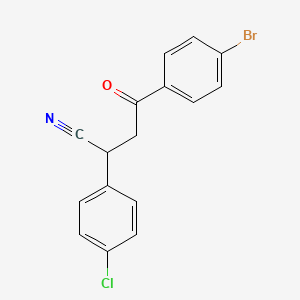
4-Chlorobenzoyl methyl glycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chlorobenzoyl methyl glycine involves several steps. One method involves the use of m-nitrotoluene as a raw material. The m-chlorobenzoyl chloride is obtained via chlorination by chlorine with catalysts under UV-irradiation, and hydrolysis is further carried out to obtain the m-chlorobenzoic acid . Another method involves a chemoenzymatic cascade reaction that includes a Palladium (Pd) catalyzed Suzuki–Miyaura coupling and whole-cell catalyzed C=O asymmetric reduction for enantioselective synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10ClNO3. The structure includes a benzoyl group attached to a glycine molecule via an amide bond .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .
Applications De Recherche Scientifique
4-Chlorobenzoyl methyl glycine has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the preparation of peptide-based drugs, as well as in the synthesis of peptide hormones and other biomolecules. It is also used as a reagent in the synthesis of cyclic peptides, which are important in the development of new drugs.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .
Biochemical Pathways
These pathways rely on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides and methyl groups used for methylation of proteins, RNA, and DNA .
Pharmacokinetics
The molecular weight of the compound is 175012 , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to result in changes in dna methylation following cell activation and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorobenzoyl methyl glycine. For instance, variations in temperature and water availability can explain global variations in the emissions of similar compounds . Furthermore, the presence of inhibitory molecules, such as oxygen, and the seawater anion, sulfate, due to competitive ecological interactions, can also constrain the distribution and activity of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorobenzoyl methyl glycine has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also relatively stable, with a long shelf life. Additionally, it is soluble in both polar and non-polar solvents, making it suitable for a wide range of reactions. However, it is important to note that this compound is a powerful reagent, and care should be taken when handling it.
Orientations Futures
There are several potential future directions for the use of 4-Chlorobenzoyl methyl glycine. It could be used in the development of new peptide-based drugs, as well as in the synthesis of peptide hormones and other biomolecules. It could also be used in the development of new cyclic peptides, which could be used in the development of new drugs. Additionally, it could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
2-[(4-chlorobenzoyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXVEBUXFOVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3036478.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole](/img/structure/B3036481.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)








